Cas no 939-55-9 (2-Chloroethyl benzoate)

2-Chloroethyl benzoate structure
2-Chloroethyl benzoate structure
Nome del prodotto:2-Chloroethyl benzoate
Numero CAS:939-55-9
MF:C9H9ClO2
MW:184.619561910629
MDL:MFCD00045290
CID:804377
PubChem ID:95952

2-Chloroethyl benzoate Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Chloroethyl benzoate
    • Benzoic Acid 2-Chloroethyl Ester
    • Ethanol, 2-chloro-,1-benzoate
    • Ethanol,2-chloro-,benzoate
    • 2-Chloroethylbenzoate
    • Ethanol, 2-chloro-, benzoate
    • chloroethyl benzoate
    • PubChem19864
    • benzoic acid 2-chloro-ethyl ester
    • NSC44612
    • AK135063
    • SY042617
    • EN001676
    • AX8073584
    • B006
    • Ethanol, 2-chloro-, benzoate (6CI, 7CI, 8CI, 9CI)
    • Chloroethylbenzoate
    • NSC 44612
    • β-Chloroethyl benzoate
    • 939-55-9
    • DTXSID30239866
    • SCHEMBL1594034
    • Z56928949
    • EN300-06102
    • .BETA.-CHLOROETHYL BENZOATE
    • ANPPGQUFDXLAGY-UHFFFAOYSA-
    • AI3-19588
    • ETHANOL, 2-CHLORO-, 1-BENZOATE
    • AS-57775
    • DB-057455
    • B0068
    • NSC-44612
    • AKOS005198580
    • JD23EKE6Q9
    • UNII-JD23EKE6Q9
    • InChI=1/C9H9ClO2/c10-6-7-12-9(11)8-4-2-1-3-5-8/h1-5H,6-7H2
    • MFCD00045290
    • CS-W016989
    • MDL: MFCD00045290
    • Inchi: 1S/C9H9ClO2/c10-6-7-12-9(11)8-4-2-1-3-5-8/h1-5H,6-7H2
    • Chiave InChI: ANPPGQUFDXLAGY-UHFFFAOYSA-N
    • Sorrisi: O=C(C1C=CC=CC=1)OCCCl

Proprietà calcolate

  • Massa esatta: 184.02900
  • Massa monoisotopica: 184.0291072g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 4
  • Complessità: 142
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.4
  • Carica superficiale: 0
  • Conta Tautomer: niente
  • Superficie polare topologica: 26.3

Proprietà sperimentali

  • Colore/forma: Non determinato
  • Densità: 1.203(lit.)
  • Punto di fusione: 118°C
  • Punto di ebollizione: 257°C(lit.)
  • Indice di rifrazione: 1.5270-1.5300
  • PSA: 26.30000
  • LogP: 2.08220
  • Solubilità: Non determinato

2-Chloroethyl benzoate Informazioni sulla sicurezza

  • RTECS:2045884

2-Chloroethyl benzoate Dati doganali

  • CODICE SA:2916310090
  • Dati doganali:

    Codice doganale cinese:

    2916310090

    Panoramica:

    2916310090 Altri acidi benzoici e loro sali ed esteri. IVA: 17,0% Tasso di rimborso fiscale: 9,0% Condizioni regolamentari: AB (modulo di sdoganamento per le merci in entrata, modulo di sdoganamento per le merci in uscita) tariffa MFN: 6,5% tariffa generale: 30,0%

    Elementi di dichiarazione:

    Acido acrilico\Acrilati o esteri devono essere imballati chiaramente

    Condizioni regolamentari:

    A. Modulo di sdoganamento per le merci in entrata
    B. Modulo di sdoganamento per le merci in uscita

    Categoria ispezione e quarantena:

    R. Vigilanza sanitaria e ispezione degli alimenti importati
    S. Vigilanza sanitaria e ispezione degli alimenti esportati
    M. Ispezione delle merci importate
    N. Ispezione delle merci all'esportazione

    Riassunto:

    2916310090 altri acidi benzoici e suoi sali ed esteri. Condizioni di controllo: AB (certificato di controllo per le merci verso l'interno, certificato di controllo per le merci verso l'esterno). IVA:17,0%.aliquota di sconto fiscale:9,0%.Tariffa MFN:6,5%.Tariffa generale:30,0%

2-Chloroethyl benzoate Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
abcr
AB137169-25 g
Benzoic acid 2-chloroethyl ester, 99%; .
939-55-9 99%
25g
€103.80 2022-06-02
Enamine
EN300-06102-2.5g
2-chloroethyl benzoate
939-55-9 95%
2.5g
$32.0 2023-10-28
Enamine
EN300-06102-10.0g
2-chloroethyl benzoate
939-55-9 95%
10g
$88.0 2023-05-03
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B0068-25ml
2-Chloroethyl benzoate
939-55-9 99.0%(GC)
25ml
¥890.0 2022-06-10
TRC
C984688-2.5g
2-Chloroethyl Benzoate
939-55-9
2.5g
$ 86.00 2023-09-08
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B140414-25ml
2-Chloroethyl benzoate
939-55-9 98%
25ml
¥219.90 2023-09-04
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R013463-5g
2-Chloroethyl benzoate
939-55-9 99%
5g
¥62 2024-05-20
abcr
AB137169-25g
Benzoic acid 2-chloroethyl ester, 99%; .
939-55-9 99%
25g
€113.20 2024-04-15
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
B0068-25ML
2-Chloroethyl Benzoate
939-55-9 >99.0%(GC)
25ml
¥805.00 2024-04-15
TRC
C984688-2500mg
2-Chloroethyl Benzoate
939-55-9
2500mg
$87.00 2023-05-18

2-Chloroethyl benzoate Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  0 °C; 5 min, 0 °C; 0 °C → rt; 1 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water
Riferimento
Total Synthesis of Enigmazole A from Cinachyrella enigmatica. Bidirectional Bond Constructions with an Ambident 2,4-Disubstituted Oxazole Synthon
Skepper, Colin K.; Quach, Tim; Molinski, Tadeusz F., Journal of the American Chemical Society, 2010, 132(30), 10286-10292

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Sodium percarbonate Catalysts: Dipyridinium dichromate Solvents: 1,2-Dichloroethane
Riferimento
Pyridinium dichromate-assisted oxidative cleavage of α-functionalized benzylic alcohols by sodium percarbonate under phase-transfer conditions
Mohand, Samia Aiet; Levina, Aviva; Muzart, Jacques, Synthetic Communications, 1995, 25(14), 2051-9

Synthetic Routes 3

Condizioni di reazione
Riferimento
Benzoylcholine iodide and chloride
Ford-Moore, A. H., Organic Syntheses, 1950, 30, 10-14

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Pyridine Solvents: Chloroform ;  10 °C
Riferimento
Synthesis of 2-(4-substituted benzylpiperazin-1-yl)ethyl benzoates
Han, Sheng-hua; Men, Shuang-ming; Wen, Xue-shan; Chen, Jian-xin, Shanxi Nongye Daxue Xuebao, 2010, 30(1), 77-80

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Sodium tert-butoxide ,  Oxygen Catalysts: 1,10-Phenanthroline ,  Cupric acetate Solvents: Dimethyl sulfoxide ;  24 h, 80 °C
Riferimento
Copper-catalyzed Csp3-O cross-coupling of unactivated alkyl halides with organic peroxides
Chen, Huan-Huan; Wang, Guang-Zu; Han, Jin; Xu, Meng-Yu; Zhao, Yong-Qiang; et al, Tetrahedron, 2014, 70(2), 212-217

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Cesium carbonate ,  Oxygen Catalysts: 4-(Dimethylamino)pyridine ;  24 h, 100 °C
Riferimento
An Effective Method for the Construction of Esters Using Cs2CO3 as Oxygen Source
Ren, Lanhui; Wang, Lianyue; Lv, Ying; Li, Guosong; Gao, Shuang, Organic Letters, 2015, 17(21), 5172-5175

Synthetic Routes 7

Condizioni di reazione
1.1 Catalysts: Zinc chloride ;  24 h, 130 °C
Riferimento
Zinc-Catalyzed Depolymerization of Artificial Polyethers
Enthaler, Stephan; Weidauer, Maik, Chemistry - A European Journal, 2012, 18(7), 1910-1913

Synthetic Routes 8

Condizioni di reazione
1.1 Catalysts: Kunipia F (hydrogen-exchanged) ;  48 h, 100 °C
Riferimento
Depolymerization of Polyethers to Chloroesters Using Heterogeneous Proton-exchanged Montmorillonite Catalyst
Maeno, Zen; Yamada, Shota; Mitsudome, Takato; Mizugaki, Tomoo; Jitsukawa, Koichiro, ChemistrySelect, 2016, 1(2), 201-204

Synthetic Routes 9

Condizioni di reazione
1.1 Catalysts: Benzyltriethylammonium chloride Solvents: 1,2-Dichloroethane
Riferimento
Reaction of sodium benzoates with 1,2-dichloroethane and dichloromethane with interphase catalysis
Sukhanov, N. N.; Chetverikov, V. N., Armyanskii Khimicheskii Zhurnal, 1987, 40(5), 323-6

Synthetic Routes 10

Condizioni di reazione
1.1 Catalysts: Ferrous chloride ;  24 h, 100 °C
Riferimento
Low-Temperature Iron-Catalyzed Depolymerization of Polyethers
Enthaler, Stephan; Weidauer, Maik, ChemSusChem, 2012, 5(7), 1195-1198

Synthetic Routes 11

Condizioni di reazione
1.1 Reagents: Carbon dioxide ,  Potassium chloride ,  Potassium fluoride ,  18-Crown-6 ;  12 h, 1 atm, 46 °C
1.2 Reagents: Water
Riferimento
A Three-Phase Four-Component Coupling Reaction: Selective Synthesis of o-Chloro Benzoates by KCl, Arynes, CO2, and Chloroalkanes
Jiang, Huanfeng ; Zhang, Yu; Xiong, Wenfang; Cen, Jinghe; Wang, Lu; et al, Organic Letters, 2019, 21(2), 345-349

Synthetic Routes 12

Condizioni di reazione
1.1 Reagents: Cesium carbonate Catalysts: 4-(Dimethylamino)pyridine Solvents: 1,2-Dichloroethane ;  12 - 24 h, 50 - 100 °C
Riferimento
Method of preparing ester through reacting acyl chloride with 1,2-dichloroethane
, China, , ,

Synthetic Routes 13

Condizioni di reazione
1.1 Reagents: Potassium carbonate ,  Water ,  Oxygen Catalysts: 18-Crown-6 ;  10 h, 80 °C
Riferimento
Transition-metal-free aerobic oxidative cleavage of C-C bonds in α-hydroxy ketones and mechanistic insight to the reaction pathway
Liu, Hui; Dong, Chao; Zhang, Zeguang; Wu, Peiyu; Jiang, Xuefeng, Angewandte Chemie, 2012, 51(50), 12570-12574

Synthetic Routes 14

Condizioni di reazione
1.1 Reagents: Thionyl chloride
Riferimento
Synthesis and bioactivity of N-(substituted)benzyl-N'-benzoyloxy-ethyl piperazine derivatives
Han, Sheng-hua; Chen, Jian-xin; Meng, Shuang-ming; Ma, Peng-fei, Huaxue Yu Shengwu Gongcheng, 2013, 30(5), 38-41

Synthetic Routes 15

Condizioni di reazione
1.1 Solvents: Benzene ;  reflux
Riferimento
Synthesis of acyloxyalkyl esters of thiocarbonic and dithiocarbamic acids
Mustafaev, N. P.; Kulieva, M. A.; Mustafaev, K. N.; Kulibekova, T. N.; Kakhramanova, G. A.; et al, Russian Journal of Organic Chemistry, 2013, 49(2), 198-203

Synthetic Routes 16

Condizioni di reazione
1.1 Catalysts: Pentamethyldiethylenetriamine Solvents: Acetonitrile ;  16 h, 20 - 25 °C
Riferimento
Organocatalytic selective benzoylation of alcohols with trichloromethyl phenyl ketone: inverse selectivity in benzoylation of alcohols containing phenol or aromatic amine functionality
Ram, Ram N.; Soni, Vineet Kumar; Gupta, Dharmendra Kumar, Tetrahedron, 2012, 68(44), 9068-9075

Synthetic Routes 17

Condizioni di reazione
1.1 Reagents: Potassium carbonate ,  Oxygen Solvents: Dimethyl sulfoxide ;  4 h, 35 °C
Riferimento
Synthesis of esters from aldehydes or carboxylic acids with dichloromethane, dichloroethane or dichloropropane under mild conditions
Lin, Feng; Feng, Qiang; Cui, Xiuling; Song, Qiuling, RSC Advances, 2013, 3(43), 20246-20253

Synthetic Routes 18

Condizioni di reazione
1.1 Solvents: tert-Butanol ;  40 h, 120 °C
Riferimento
Synthesis of Esters from Stable and Convenient Sulfoxonium Precursors under Catalyst- and Additive-Free Conditions
Yuan, Yang; Wu, Xiao-Feng, Synlett, 2019, 30(15), 1820-1824

Synthetic Routes 19

Condizioni di reazione
1.1 Catalysts: Azobisisobutyronitrile Solvents: Benzene
Riferimento
A new synthetic method for haloalkyl carboxylic esters from the radical ring cleavage of cyclic acetals with haloform
Lin, Hai-xia; Xu, Liang-heng; Huang, Nai-ju, Synthetic Communications, 1997, 27(2), 303-306

Synthetic Routes 20

Condizioni di reazione
1.1 Solvents: Dimethyl sulfoxide ;  5 min, 0 °C
1.2 Reagents: Trifluoromethanesulfonic acid ;  0 °C; 3 h, reflux
Riferimento
Alcoholysis of Primary Amides in the Presence of CF3SO3H
Mastitski, Anton ; Vellemae, Eerold; Smorodina, Varvara ; Konist, Alar ; Jarv, Jaak, Organic Preparations and Procedures International, 2023, 55(5), 458-468

2-Chloroethyl benzoate Raw materials

2-Chloroethyl benzoate Preparation Products

2-Chloroethyl benzoate Letteratura correlata

Fornitori consigliati
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Tianan Hongtai Biotechnology Co.,Ltd
上海贤鼎生物科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
上海贤鼎生物科技有限公司